Mebezonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

688299-17-4 |

|---|---|

Molecular Formula |

C19H40N2+2 |

Molecular Weight |

296.5 g/mol |

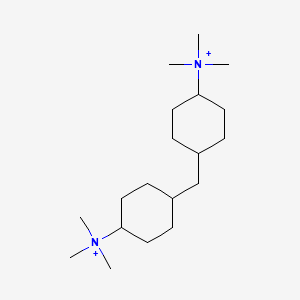

IUPAC Name |

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium |

InChI |

InChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2 |

InChI Key |

GSTUMYVOFKPZNS-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C |

Other CAS No. |

688299-17-4 |

Synonyms |

4,4'-methylenebis(cyclohexyltrimethyl)ammonium mebezonium mebezonium iodide |

Origin of Product |

United States |

Foundational & Exploratory

Mebezonium Iodide: A Technical Guide to its Mechanism of Action at Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Neuromuscular Junction and Nicotinic Receptors

The neuromuscular junction (NMJ) is a specialized synapse that facilitates communication between motor neurons and skeletal muscle fibers, enabling voluntary movement. The key signaling molecule at the NMJ is acetylcholine (ACh), which, upon release from the motor neuron, binds to nicotinic acetylcholine receptors (nAChRs) densely clustered on the muscle end-plate.[3]

Muscle-type nAChRs are pentameric ligand-gated ion channels composed of two α1, one β1, one δ, and one ε (in adult) or γ (in fetal) subunit. The binding of two ACh molecules to the extracellular domain of the α subunits induces a conformational change, opening a central ion pore permeable to sodium (Na+) and potassium (K+) ions. The resulting influx of Na+ depolarizes the muscle membrane, generating an end-plate potential that, if it reaches the threshold, triggers a muscle action potential and subsequent contraction.[3]

Mebezonium Iodide: A Competitive Antagonist of Nicotinic Receptors

This compound iodide's "curariform" paralytic action strongly indicates that it functions as a non-depolarizing, competitive antagonist at the muscle-type nAChR, similar to the prototypical curare alkaloid, d-tubocurarine.[2][4]

Molecular Structure and Inferred Interaction

This compound iodide is a bis-quaternary ammonium compound, (Methylenedi-1,4-cyclohexylene)bis(trimethylammonium iodide).[1] This structure, featuring two positively charged quaternary ammonium heads separated by a rigid lipophilic core, is characteristic of many neuromuscular blocking agents. It is hypothesized that the two cationic heads of the this compound iodide molecule bind to the anionic subsites within the ACh binding pockets located at the α-δ and α-ε subunit interfaces of the nAChR. This occupation of the binding sites physically obstructs the binding of the endogenous agonist, acetylcholine, thereby preventing channel activation.

Functional Consequences of Receptor Blockade

By competitively inhibiting ACh binding, this compound iodide reduces the number of nAChRs that can be activated. This leads to a decrease in the amplitude of the end-plate potential. When a sufficient number of receptors are blocked, the end-plate potential fails to reach the threshold required to trigger a muscle action potential, resulting in the failure of neuromuscular transmission and subsequent muscle paralysis.[5]

Quantitative Analysis of this compound Iodide Activity (Illustrative)

While specific quantitative data for this compound iodide is not available in the reviewed literature, the following tables illustrate the types of data that would be generated through standard experimental protocols to characterize a neuromuscular blocking agent.

Table 1: Illustrative Binding Affinity of this compound Iodide at Muscle-Type nAChRs

| Parameter | Receptor Subtype | Radioligand | Preparation | Value (Hypothetical) |

| Ki (nM) | Muscle-type (α1)2β1δε | [125I]α-Bungarotoxin | Rat diaphragm homogenate | 50 |

Table 2: Illustrative Functional Potency of this compound Iodide

| Parameter | Assay | Agonist | Preparation | Value (Hypothetical) |

| IC50 (µM) | Two-electrode voltage clamp | Acetylcholine (100 µM) | Xenopus oocytes expressing (α1)2β1δε nAChRs | 2.5 |

| pA2 | Schild Analysis | Acetylcholine | Isolated rat phrenic nerve-diaphragm | 6.8 |

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be employed to definitively characterize the mechanism of action of this compound iodide.

Radioligand Binding Assay

This assay quantifies the affinity of this compound iodide for the nAChR binding site.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound iodide for the muscle-type nAChR.

-

Materials:

-

Membrane preparation from a tissue rich in muscle-type nAChRs (e.g., Torpedo electric organ, rat diaphragm).

-

Radiolabeled competitive antagonist, typically [125I]α-bungarotoxin.

-

Unlabeled this compound iodide.

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 1 mM CaCl2, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [125I]α-bungarotoxin and varying concentrations of this compound iodide.

-

Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a known nAChR antagonist (e.g., 1 mM d-tubocurarine).

-

Data are analyzed using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional inhibition of nAChR activity by this compound iodide.

-

Objective: To determine the concentration-response relationship for this compound iodide's inhibition of ACh-induced currents and to assess the nature of the antagonism (competitive vs. non-competitive).

-

Materials:

-

Xenopus laevis oocytes.

-

cRNAs encoding the subunits of the muscle-type nAChR ((α1)2β1δε).

-

TEVC setup (amplifier, microelectrodes, perfusion system).

-

Oocyte recording solution (e.g., ND96).

-

Acetylcholine and this compound iodide solutions.

-

-

Procedure:

-

Inject Xenopus oocytes with the cRNAs for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with a solution containing a fixed concentration of acetylcholine to elicit an inward current.

-

Co-apply acetylcholine with increasing concentrations of this compound iodide and record the resulting currents.

-

To assess competitive antagonism, construct full concentration-response curves for acetylcholine in the absence and presence of fixed concentrations of this compound iodide. A parallel rightward shift in the ACh concentration-response curve with no change in the maximal response is indicative of competitive antagonism.

-

Data are analyzed to determine the IC50 and to perform a Schild analysis to calculate the pA2 value, a measure of antagonist potency.

-

Signaling Pathways and Experimental Workflows

As a competitive antagonist, this compound iodide is not expected to activate downstream signaling pathways. Its primary action is the blockade of the initial step in neuromuscular transmission: ion channel opening. The following diagrams illustrate the mechanism of action and a typical experimental workflow for its characterization.

Caption: Inferred mechanism of this compound iodide at the neuromuscular junction.

Caption: Workflow for characterizing this compound iodide's nAChR activity.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound iodide as a non-depolarizing, competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. Its chemical structure and described "curariform" effects are consistent with this mechanism of action. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available quantitative data.

Future research should focus on performing the detailed experimental protocols outlined in this guide to determine the binding affinity (Ki) and functional potency (IC50, pA2) of this compound iodide at muscle-type nAChRs. Furthermore, its selectivity should be assessed by testing its activity at various neuronal nAChR subtypes. Such studies would provide valuable data for drug development professionals and a more complete understanding of this potent neuromuscular blocking agent.

References

- 1. CAS 7681-78-9: this compound iodide | CymitQuimica [cymitquimica.com]

- 2. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]

- 3. openanesthesia.org [openanesthesia.org]

- 4. What is curare and what does it do? [drugs.com]

- 5. derangedphysiology.com [derangedphysiology.com]

Mebezonium: A Technical Guide on a Quaternary Ammonium Neuromuscular Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebezonium is a synthetic, bisquaternary ammonium compound classified as a neuromuscular blocking agent. Its primary documented application is as a component of the veterinary euthanasia solution T-61, where it contributes to rapid muscle paralysis and circulatory collapse.[1][2] While specific quantitative data on the pharmacokinetics and pharmacodynamics of this compound are not extensively available in public literature, its chemical structure places it within a well-characterized class of neuromuscular blockers. This technical guide provides an in-depth overview of the core principles of bisquaternary ammonium neuromuscular blockers as a proxy for understanding this compound, including its presumed mechanism of action, structure-activity relationships, and expected pharmacokinetic profile. Furthermore, this document outlines detailed experimental protocols for the comprehensive evaluation of neuromuscular blocking agents like this compound, both in vivo and in vitro. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the study and potential applications of this compound or similar quaternary ammonium compounds.

Introduction to this compound and Quaternary Ammonium Neuromuscular Blockers

This compound iodide is a bisquaternary ammonium salt.[3] Compounds of this class are structurally characterized by the presence of two positively charged quaternary nitrogen atoms, which are crucial for their interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[4] The distance between these two quaternary centers is a key determinant of their potency and mechanism of action.[3]

Neuromuscular blocking agents are broadly categorized into two main types: depolarizing and non-depolarizing agents.[5]

-

Depolarizing agents , such as succinylcholine, act as agonists at the nAChR, causing initial muscle fasciculations followed by paralysis due to persistent depolarization of the motor endplate.[5]

-

Non-depolarizing agents act as competitive antagonists, binding to the nAChR without activating it, thereby preventing acetylcholine (ACh) from binding and initiating muscle contraction.[3][5]

Given its structure as a bisquaternary ammonium compound, this compound is presumed to act as a non-depolarizing neuromuscular blocker, competitively inhibiting the action of acetylcholine at the postsynaptic membrane of the neuromuscular junction.

Structure-Activity Relationships of Bisquaternary Ammonium Blockers

The neuromuscular blocking activity of bisquaternary ammonium compounds is significantly influenced by their chemical structure:

-

Interonium Distance: The distance between the two quaternary nitrogen atoms is a critical factor for potency. An optimal distance, typically corresponding to the length of a 10-carbon chain, allows for simultaneous binding to the two alpha subunits of the nAChR, leading to high-affinity blockade.[3]

-

Molecular Bulk: The overall size and rigidity of the molecule influence its interaction with the receptor. Bulky, rigid structures are characteristic of non-depolarizing agents.[4]

-

Quaternary vs. Tertiary Amines: Bisquaternary compounds are generally more potent neuromuscular blockers than their monoquaternary or tertiary amine counterparts.[3][4]

Presumed Mechanism of Action of this compound

As a putative non-depolarizing neuromuscular blocker, this compound is expected to exert its effects through competitive antagonism at the nicotinic acetylcholine receptor at the neuromuscular junction. The binding of this compound to the α-subunits of the nAChR prevents the binding of acetylcholine, thereby inhibiting the conformational change required to open the ion channel.[3] This leads to a flaccid paralysis of skeletal muscle.

Pharmacokinetics and Pharmacodynamics: Expected Profile

While specific data for this compound are lacking, the general pharmacokinetic and pharmacodynamic properties of bisquaternary ammonium neuromuscular blockers can be extrapolated.

Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME).[6][7]

-

Absorption: As quaternary ammonium compounds are highly ionized and have low lipid solubility, their oral absorption is poor. Therefore, intravenous administration is the standard route for achieving neuromuscular blockade.[4]

-

Distribution: Following intravenous administration, these agents are distributed throughout the extracellular fluid. Their volume of distribution is relatively small. A study on the distribution of this compound iodide after injection of T-61 in a suicide case found varying concentrations in different biological matrices, with the highest levels in the liver.[8]

-

Metabolism: The metabolism of bisquaternary ammonium blockers varies depending on their specific structure. Some, like atracurium, undergo Hofmann elimination (spontaneous degradation at physiological pH and temperature), while others are metabolized by plasma esterases or undergo hepatic metabolism.[9] The metabolic pathway for this compound is not documented.

-

Excretion: Elimination is primarily through renal and/or biliary routes. The route of excretion is a critical consideration in patients with renal or hepatic impairment.[10]

Pharmacodynamics

Pharmacodynamics describes the relationship between drug concentration and its effect.[3] For a neuromuscular blocker, key pharmacodynamic parameters include:

-

Onset of Action: The time from administration to the desired level of neuromuscular blockade.

-

Duration of Action: The time from administration until the return of a certain level of muscle function.

-

Potency (ED50/ED95): The dose required to produce a 50% or 95% reduction in twitch height, respectively.[11][12]

-

Recovery Index: The time taken for muscle function to recover from 25% to 75% of its baseline value.

Table 1: Expected Pharmacokinetic and Pharmacodynamic Parameters of this compound (based on bisquaternary ammonium class)

| Parameter | Expected Characteristic | Rationale |

| Pharmacokinetics | ||

| Route of Administration | Intravenous | Poor oral bioavailability of quaternary ammonium compounds. |

| Absorption | Rapid onset following IV injection | Direct entry into systemic circulation. |

| Distribution | Primarily in extracellular fluid | Low lipid solubility limits tissue penetration. |

| Metabolism | Unknown | Not documented in available literature. |

| Excretion | Likely renal and/or biliary | Common elimination pathway for this class of drugs. |

| Pharmacodynamics | ||

| Onset of Action | Dose-dependent | Higher doses generally lead to a faster onset. |

| Duration of Action | Dose-dependent | Influenced by metabolism and excretion rates. |

| Potency (ED50/ED95) | Expected to be high | Bisquaternary structure generally confers high potency.[3] |

| Reversibility | Potentially reversible by acetylcholinesterase inhibitors | This is a characteristic of non-depolarizing blockers. |

Experimental Protocols for Characterization

The following sections detail standardized experimental protocols that can be employed to characterize the neuromuscular blocking properties of a compound like this compound.

In Vivo Assessment of Neuromuscular Blockade in Rodents

This protocol describes the use of electromyography (EMG) to assess the degree of neuromuscular blockade in an anesthetized rodent model.[13][14][15]

4.1.1. Animal Preparation and Anesthesia

-

Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane).

-

Maintain a stable plane of anesthesia throughout the experiment, monitoring vital signs such as heart rate, respiratory rate, and body temperature.[16][17]

-

Place the animal on a heating pad to maintain body temperature.

-

If necessary, perform a tracheotomy and mechanically ventilate the animal, as neuromuscular blockers will paralyze the respiratory muscles.[16]

4.1.2. EMG Electrode Placement and Stimulation

-

Isolate the sciatic nerve in one hind limb for stimulation.

-

Place stimulating electrodes (e.g., bipolar hook electrodes) around the sciatic nerve.

-

Insert recording EMG electrodes (e.g., fine-wire or needle electrodes) into the gastrocnemius or tibialis anterior muscle of the same limb.[18][19]

-

Connect the stimulating electrodes to a nerve stimulator and the recording electrodes to an EMG amplifier and data acquisition system.

4.1.3. Data Acquisition and Analysis

-

Deliver single supramaximal stimuli to the sciatic nerve at a low frequency (e.g., 0.1 Hz) to elicit baseline compound muscle action potentials (CMAPs).

-

Administer the test compound (this compound) intravenously at various doses.

-

Record the CMAP amplitude continuously.

-

To assess for fade, which is characteristic of non-depolarizing blockade, deliver a train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz).

-

Calculate the percentage reduction in CMAP amplitude from baseline to determine the degree of neuromuscular blockade.

-

Calculate the TOF ratio (amplitude of the fourth response divided by the amplitude of the first response).

-

Construct a dose-response curve to determine the ED50 and ED95.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the nAChR.

4.2.1. Preparation of nAChR-Rich Membranes

-

Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or mammalian muscle tissue) in a buffered solution.[20]

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

Alternatively, use cell lines expressing specific nAChR subtypes.[21]

4.2.2. Competitive Binding Assay

-

In a multi-well plate, add a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).[21][22]

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add the nAChR-rich membrane preparation to each well to initiate the binding reaction.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3. Data Analysis

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Conclusion

This compound is a bisquaternary ammonium compound with neuromuscular blocking properties, though its detailed pharmacological profile is not well-documented in publicly accessible scientific literature. Based on its chemical structure, it is presumed to act as a non-depolarizing neuromuscular blocker by competitively antagonizing nicotinic acetylcholine receptors at the motor endplate. This technical guide has provided a comprehensive overview of the expected characteristics of this compound, drawing parallels with other drugs in its class. The detailed in vivo and in vitro experimental protocols outlined herein offer a robust framework for researchers to systematically characterize the pharmacokinetics and pharmacodynamics of this compound or novel quaternary ammonium neuromuscular blockers. Such studies are essential for elucidating the precise mechanism of action, potency, and safety profile of these compounds, which could inform future drug development efforts in anesthesiology and critical care medicine.

References

- 1. T-61 Euthanasia Solution for Dogs (Canada) - Drugs.com [drugs.com]

- 2. msd-animal-health-me.com [msd-animal-health-me.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 5. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]

- 6. omicsonline.org [omicsonline.org]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Distribution of embutramide and this compound iodide in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. Pharmacokinetics, distribution, metabolism and excretion of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-response relation, neuromuscular blocking action, intubation conditions, and cardiovascular effects of Org 9273, a new neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electromyographic assessment of the neuromuscular blockade produced in vivo by anatoxin-a in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Electromyogram recordings from freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acuc.berkeley.edu [acuc.berkeley.edu]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. Performing In Vivo and Ex Vivo Electrical Impedance Myography in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrical Impedance Methods in Neuromuscular Assessment: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Mebezonium's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mebezonium is recognized as a non-depolarizing neuromuscular blocking agent, primarily utilized in veterinary medicine as a component of euthanasia solutions.[1][2] Its mechanism of action is presumed to involve the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the standard in vitro methodologies that would be employed to characterize the biological activity of this compound or similar neuromuscular blocking compounds. Due to the limited availability of specific in vitro data for this compound in publicly accessible literature, this document presents illustrative data and detailed experimental protocols based on established practices for the characterization of non-depolarizing neuromuscular blockers. The guide is intended to serve as a resource for researchers and drug development professionals in designing and interpreting in vitro studies for this class of compounds.

Introduction

This compound iodide is a quaternary ammonium compound with a chemical structure suggestive of activity at the neuromuscular junction.[3][4][5] As a non-depolarizing neuromuscular blocking agent, its primary pharmacological effect is the inhibition of acetylcholine-mediated neurotransmission, leading to skeletal muscle relaxation.[1][5] A thorough in vitro characterization is essential to elucidate its precise mechanism of action, receptor subtype selectivity, potency, and potential off-target effects. This guide outlines the key in vitro assays and analytical methods for such a characterization.

Presumed Mechanism of Action: Competitive Antagonism of Nicotinic Acetylcholine Receptors

The presumed mechanism of action for this compound is competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate. In this model, this compound binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and depolarizing the muscle cell membrane, thereby inhibiting muscle contraction.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical, yet realistic, quantitative data that would be expected from a comprehensive in vitro characterization of a non-depolarizing neuromuscular blocker like this compound.

Table 1: Receptor Binding Affinities (Illustrative Data)

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| Muscle-type nAChR (α1β1γδ) | [³H]-Epibatidine | 50 |

| Neuronal nAChR (α4β2) | [³H]-Epibatidine | > 10,000 |

| Neuronal nAChR (α7) | [¹²⁵I]-α-Bungarotoxin | > 10,000 |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates a higher binding affinity.

Table 2: Functional Antagonism (Illustrative Data)

| Preparation | Agonist | IC₅₀ (nM) | Schild Slope | pA₂ |

| Phrenic Nerve-Hemidiaphragm (Rat) | Acetylcholine | 150 | 0.98 | 6.82 |

| Xenopus Oocytes expressing human α1β1γδ nAChRs | Acetylcholine | 120 | 1.02 | 6.92 |

IC₅₀: Half-maximal inhibitory concentration. The concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%. Schild Slope: The slope of the Schild plot. A slope of 1 is indicative of competitive antagonism. pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for various nAChR subtypes.

Methodology:

-

Membrane Preparation:

-

For muscle-type nAChRs, membranes are prepared from Torpedo electric organ or a cell line stably expressing the α1β1γδ subunits.

-

For neuronal nAChRs, membranes are prepared from rat brain tissue or cell lines expressing the desired subunits (e.g., α4β2, α7).

-

Tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-Epibatidine for heteromeric nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type nAChRs) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., nicotine).

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assays on Isolated Neuromuscular Preparations

Objective: To assess the functional antagonist activity of this compound on neuromuscular transmission.

Methodology:

-

Preparation:

-

A common preparation is the rat phrenic nerve-hemidiaphragm. The hemidiaphragm with the attached phrenic nerve is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit twitch contractions of the diaphragm.

-

The contractions are measured using an isometric force transducer.

-

-

Experimental Procedure:

-

After a stabilization period, a cumulative concentration-response curve to an agonist (e.g., acetylcholine in the presence of an acetylcholinesterase inhibitor) is established.

-

The preparation is then washed, and a single concentration of this compound is added and allowed to equilibrate.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis (Schild Analysis):

-

The dose-ratio for each concentration of this compound is calculated (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).

-

A Schild plot is constructed by plotting log(dose ratio - 1) against the log molar concentration of this compound.

-

A linear regression is performed on the Schild plot. A slope not significantly different from 1 is consistent with competitive antagonism.

-

The pA₂ value is determined from the x-intercept of the regression line.

-

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

Objective: To characterize the interaction of this compound with specific human nAChR subtypes expressed in a controlled environment.

Methodology:

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

Oocytes are injected with cRNAs encoding the subunits of the desired human nAChR subtype (e.g., α1, β1, γ, δ for muscle-type).

-

Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a buffered saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

The agonist (acetylcholine) is applied to elicit an inward current mediated by the expressed nAChRs.

-

-

Experimental Procedure:

-

A concentration-response curve for acetylcholine is generated.

-

The oocyte is then pre-incubated with a specific concentration of this compound, followed by co-application of acetylcholine and this compound.

-

The inhibitory effect of this compound is measured as the percentage reduction in the acetylcholine-evoked current.

-

This is repeated for a range of this compound concentrations to determine the IC₅₀.

-

-

Data Analysis:

-

The IC₅₀ is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), the effect of this compound on the acetylcholine concentration-response curve can be assessed, similar to the functional assays on isolated tissues.

-

Logical Relationships in Characterization

The in vitro characterization of a neuromuscular blocking agent follows a logical progression from identifying receptor binding to quantifying functional antagonism.

Conclusion

References

- 1. drugs.com [drugs.com]

- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 3. This compound | C19H40N2+2 | CID 71850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Iodide | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 7681-78-9: this compound iodide | CymitQuimica [cymitquimica.com]

Pharmacological profile of Mebezonium in isolated tissue

An extensive review of available scientific literature and pharmacological databases did not yield any specific information on a compound named "Mebezonium." This suggests that "this compound" may be an alternative or incorrect spelling, an outdated term, or a compound with very limited public research data.

Therefore, it is not possible to provide a detailed pharmacological profile, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

For a comprehensive analysis, it is recommended to:

-

Verify the compound name: Please ensure the spelling is correct.

-

Provide alternative identifiers: If available, a CAS registry number, IUPAC name, or any other chemical identifier would be invaluable for a precise search.

-

Consult specialized databases: Access to proprietary or more specialized pharmacological databases might yield results if the compound is obscure or part of a specific research program.

Should a verifiable name or identifier be provided, a complete technical guide can be compiled.

Synthesis and Purification of Mebezonium Iodide: A Technical Guide for Research Professionals

An In-depth Guide to the Synthesis, Purification, and Characterization of Mebezonium Iodide for Research and Development.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound iodide (4,4'-methylenebis(N,N,N-trimethylcyclohexanaminium) diiodide), a bis-quaternary ammonium compound with applications as a muscle relaxant and antiseptic.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflow and its mechanism of action.

Overview and Chemical Properties

This compound iodide is a white to off-white crystalline powder.[1] It is known to be soluble in water and slightly soluble in methanol, properties that are important for its purification.[1] As a quaternary ammonium compound, it is stable but can be hygroscopic.

Table 1: Physicochemical Properties of this compound Iodide

| Property | Value | Reference |

| IUPAC Name | trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide | [2] |

| Molecular Formula | C₁₉H₄₀I₂N₂ | [2] |

| Molecular Weight | 550.3 g/mol | [2] |

| CAS Number | 7681-78-9 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water, slightly soluble in methanol | [1] |

Synthesis of this compound Iodide

The synthesis of this compound iodide is a two-step process. The first step involves the synthesis of the tertiary diamine precursor, 4,4'-methylenebis(N,N-dimethylcyclohexanamine), via a reductive amination reaction. The second step is the bis-quaternization of this precursor with methyl iodide.

Step 1: Synthesis of 4,4'-methylenebis(N,N-dimethylcyclohexanamine)

The synthesis of the tertiary diamine precursor is achieved through the Eschweiler-Clarke reaction, which allows for the methylation of primary amines using formic acid and formaldehyde.[4][5] This method is advantageous as it avoids the formation of quaternary ammonium salts at this stage.[4]

Experimental Protocol: Eschweiler-Clarke Reaction

-

Materials:

-

4,4'-methylenebis(cyclohexylamine)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (for basification)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

To a round-bottom flask, add 4,4'-methylenebis(cyclohexylamine) (1.0 eq).

-

Add formaldehyde solution (4.4 eq) and formic acid (7.2 eq).

-

Heat the reaction mixture at 80-100°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and basify with a sodium hydroxide solution to a pH of 11-12.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary diamine.

-

Table 2: Reagents for the Synthesis of 4,4'-methylenebis(N,N-dimethylcyclohexanamine)

| Reagent | Molar Ratio (eq) | Purity |

| 4,4'-methylenebis(cyclohexylamine) | 1.0 | >98% |

| Formaldehyde (37% aq.) | 4.4 | ACS grade |

| Formic acid | 7.2 | >88% |

Step 2: Synthesis of this compound Iodide (Bis-Quaternization)

The second step is the quaternization of the tertiary diamine precursor with methyl iodide, a classic Menshutkin reaction.[6] An excess of methyl iodide is used to ensure complete bis-quaternization.

Experimental Protocol: Menshutkin Reaction

-

Materials:

-

4,4'-methylenebis(N,N-dimethylcyclohexanamine)

-

Methyl iodide

-

Anhydrous acetone

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude 4,4'-methylenebis(N,N-dimethylcyclohexanamine) (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

Add an excess of methyl iodide (a molar excess of 4 to 10 equivalents is recommended).

-

Stir the reaction mixture at room temperature or gently reflux for 6-24 hours. The product will precipitate as a white solid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold anhydrous acetone and then with diethyl ether.

-

Dry the product under vacuum.

-

Table 3: Reagents for the Synthesis of this compound Iodide

| Reagent | Molar Ratio (eq) | Purity |

| 4,4'-methylenebis(N,N-dimethylcyclohexanamine) | 1.0 | Crude from Step 1 |

| Methyl iodide | 4.0 - 10.0 | >99% |

| Anhydrous Acetone | - | ACS grade |

Purification of this compound Iodide

The crude this compound iodide can be purified by recrystallization to obtain a high-purity product suitable for research purposes. The choice of solvent is critical for effective purification.

Experimental Protocol: Recrystallization

-

Materials:

-

Crude this compound iodide

-

Methanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude this compound iodide in a minimal amount of hot methanol.

-

Once fully dissolved, slowly add diethyl ether to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a cold mixture of methanol and diethyl ether.

-

Dry the crystals under vacuum.

-

Table 4: Expected Yield and Purity of this compound Iodide

| Parameter | Expected Value |

| Overall Yield | 70-90% (based on the starting diamine) |

| Purity (by NMR) | >98% |

| Melting Point | Not available in the searched literature |

Analytical Characterization

Table 5: Predicted ¹H and ¹³C NMR Data for this compound Iodide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.1 | s | 18H | N⁺-(CH ₃)₃ |

| ¹H | ~1.0-2.0 | m | 22H | Cyclohexyl protons |

| ¹³C | ~53 | - | - | N⁺-(C H₃)₃ |

| ¹³C | ~20-40 | - | - | Cyclohexyl carbons |

| ¹³C | ~70 | - | - | N⁺-C (cyclohexyl) |

Mechanism of Action: Neuromuscular Blockade

This compound iodide functions as a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound iodide.

Mechanism of Action at the Neuromuscular Junction

Caption: Mechanism of this compound iodide at the neuromuscular junction.

References

- 1. CAS 7681-78-9: this compound iodide | CymitQuimica [cymitquimica.com]

- 2. This compound Iodide | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound IODIDE [chemicalbook.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. apps.dtic.mil [apps.dtic.mil]

Mebezonium Iodide: An In-depth Technical Guide on a Niche Pharmacological Tool

Introduction

Mebezonium iodide is a quaternary ammonium compound recognized for its potent activity as a non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the motor endplate of the neuromuscular junction. By competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, this compound iodide effectively prevents the depolarization of the muscle cell membrane, leading to flaccid paralysis. This technical guide provides a comprehensive overview of this compound iodide, focusing on its mechanism of action, available pharmacological data, and its potential as a specialized tool for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound iodide exerts its pharmacological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. This interaction is central to its function as a neuromuscular blocking agent.

Signaling Pathway of Neuromuscular Transmission and its Inhibition by this compound Iodide

The process of neuromuscular transmission and its interruption by this compound iodide can be visualized as follows:

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mebezonium in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebezonium is a quaternary ammonium compound known for its muscle-relaxing properties and is an active ingredient in the veterinary euthanasia solution T61.[1][2] The analysis of quaternary ammonium compounds in biological matrices presents significant challenges due to their high hydrophilicity, permanent positive charge, thermal instability, and lack of a strong chromophore.[1] These properties make extraction and chromatographic separation difficult. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of this compound in plasma. The protocol employs solid-phase extraction (SPE) with an ion-pairing reagent to achieve efficient sample cleanup and concentration, followed by sensitive detection using a triple quadrupole mass spectrometer.

Experimental Protocols

-

Standards: this compound reference standard, Stable Isotope Labeled (SIL) Internal Standard (e.g., Succinylcholine-d18) or a structural analog (e.g., Lidocaine).[1][3]

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Reagents: Ammonium formate, heptafluorobutyric acid (HFBA), formic acid, and HPLC-grade water.

-

Plasma: Blank human plasma from drug-free, healthy volunteers.

-

SPE Cartridges: C18 or similar reversed-phase cartridges.[1]

-

LC System: An Agilent 1100 HPLC system or equivalent.[1]

-

MS System: An API 2000 triple-quadrupole mass spectrometer or a comparable system equipped with a positive electrospray ionization (ESI) source.[1]

A solid-phase extraction method combined with an ion-pairing reagent is recommended for the detection of this compound.[1][2][4][5]

-

Spiking: To 1 mL of plasma sample (blank, calibration standard, or QC), add the internal standard (IS) solution and vortex briefly.

-

Pre-treatment: Add the ion-pairing reagent, heptafluorobutyric acid (HFBA), to the plasma sample.[1]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of an aqueous wash solution to remove polar interferences, followed by 1 mL of a weak organic wash solution (e.g., 20% methanol in water) to remove non-polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).[1]

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

The following tables summarize the starting parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| HPLC Column | Phenomenex Synergi Hydro RP C18 (150 x 2 mm, 4 µm)[1] |

| Mobile Phase A | 5 mM Ammonium Formate in Water, pH 3.5[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient Elution | Start with 90% A, gradient to 10% A over several minutes[1] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| This compound Transition | Precursor: m/z 294; Product: m/z 276, 208[6] |

| IS Transition (Succinylcholine-d18) | Precursor: m/z 154; Product: m/z 120[1] |

| IS Transition (Lidocaine) | To be optimized based on standard infusion |

| Ion Source Temperature | 400-500°C |

| Declustering Potential (DP) | Optimized via infusion |

| Collision Energy (CE) | Optimized via infusion |

Quantitative Data Summary

The method was validated based on established guidelines. The following tables summarize the performance characteristics gathered from published literature.

Table 3: Linearity and Sensitivity

| Parameter | Result | Reference |

|---|---|---|

| Linear Range | 1 - 20 mg/L | [6] |

| Correlation Coefficient (r) | 0.9979 | [6] |

| Limit of Detection (LOD) | 0.01 mg/L | [3] |

| Limit of Quantitation (LOQ) | 0.05 mg/L |[3] |

Table 4: Precision and Accuracy

| Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Reference |

|---|---|---|---|

| 10 mg/L | 8.2% (n=6) | Not Reported | [6] |

| 500 µg/L | 13.9% (n=6) | 101.2% | [5] |

| 2500 µg/L | 8.6% (n=6) | 99.3% |[5] |

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method, which utilizes solid-phase extraction with an ion-pairing agent, demonstrates excellent sensitivity, precision, and accuracy.[3][5][6] It is suitable for a range of applications, including forensic toxicology, clinical research, and pharmacokinetic studies, providing a reliable tool for researchers in the field of drug development and analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Liquid chromatography-tandem mass spectrometry detection of the quaternary ammonium compound this compound as an active ingredient in t61 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution of embutramide and this compound iodide in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Mebezonium Iodide in Neuromuscular Junction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mebezonium Iodide

This compound iodide is a quaternary ammonium compound classified as a non-depolarizing neuromuscular blocking agent.[1] Structurally, it acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction (NMJ). Its primary application has been as a component of the veterinary euthanasia solution T-61, in which it is combined with the general anesthetic embutramide and the local anesthetic tetracaine hydrochloride. In this formulation, this compound iodide induces muscle relaxation, contributing to respiratory arrest. For research purposes, the isolated compound can serve as a tool to investigate the function and pharmacology of the neuromuscular junction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound iodide is provided in Table 1.

Table 1: Physicochemical Properties of this compound Iodide

| Property | Value | Source |

| Chemical Name | trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide | [2][3] |

| CAS Number | 7681-78-9 | [2][4] |

| Molecular Formula | C₁₉H₄₀I₂N₂ | [2][3][4] |

| Molecular Weight | 550.3 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Solubility | Soluble in water, slightly soluble in Methanol | [1][5] |

| Stability | Hygroscopic, moisture-sensitive | [5] |

Mechanism of Action at the Neuromuscular Junction

This compound iodide exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nicotinic acetylcholine receptors at the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, it prevents the influx of sodium ions that is necessary for the depolarization of the muscle fiber membrane. This inhibition of depolarization leads to a flaccid paralysis of skeletal muscle.

References

- 1. CAS 7681-78-9: this compound iodide | CymitQuimica [cymitquimica.com]

- 2. This compound Iodide | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound IODIDE [chemicalbook.com]

Application Notes and Protocols for Determining Mebezonium's Acetylcholinesterase Inhibitory Activity

Introduction

Mebezonium iodide is a quaternary ammonium compound recognized for its activity as a muscle relaxant.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3][4] This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction, resulting in muscle paralysis.[5][6] Understanding the potency of this compound as an AChE inhibitor is crucial for its pharmacological characterization and potential therapeutic applications.

These application notes provide a detailed protocol for a biochemical assay to determine the inhibitory activity of this compound on acetylcholinesterase. The described method is based on the well-established Ellman's assay, a simple and robust colorimetric method for measuring AChE activity.[7][8][9] The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[7][8] The rate of color formation is directly proportional to the AChE activity.

Principle of the Assay

The biochemical assay quantifies the inhibitory effect of this compound on the enzymatic activity of acetylcholinesterase. The enzymatic reaction involves the hydrolysis of acetylthiocholine to thiocholine, which in turn reacts with DTNB to produce a measurable color change. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Materials and Reagents

-

Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel) or human recombinant.

-

This compound Iodide: Analytical grade.

-

Acetylthiocholine Iodide (ATCh): Substrate for AChE.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent.

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

96-well microplates: Clear, flat-bottom.

-

Microplate reader: Capable of measuring absorbance at 412 nm.

-

Multichannel pipette and tips.

-

Deionized water.

Experimental Protocols

1. Preparation of Reagents

-

AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute the stock solution to a final working concentration of 0.1 U/mL with the same buffer immediately before use.

-

ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh.

-

DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.

-

This compound Stock Solution (10 mM): Dissolve this compound iodide in deionized water to create a 10 mM stock solution.

-

Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 1000 µM).

2. Assay Procedure

The following workflow outlines the steps for performing the AChE inhibition assay.

Step-by-Step Protocol:

-

Plate Setup: To each well of a 96-well microplate, add the following in the specified order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0).

-

20 µL of the this compound dilution (or buffer for the control, and a known inhibitor for the positive control).

-

20 µL of the AChE solution (0.1 U/mL).

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

-

Initiate Reaction: To initiate the enzymatic reaction, add 20 µL of a pre-mixed solution containing 10 mM ATCh and 10 mM DTNB to each well.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes.

3. Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the this compound concentration.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Data Presentation

The following tables present hypothetical data for the determination of this compound's IC50 value against acetylcholinesterase.

Table 1: Raw Absorbance Data and Calculated Reaction Rates

| This compound (µM) | ΔAbs/min (Mean) | ΔAbs/min (SD) |

| 0 (Control) | 0.050 | 0.003 |

| 0.1 | 0.048 | 0.002 |

| 1 | 0.042 | 0.003 |

| 10 | 0.025 | 0.002 |

| 100 | 0.010 | 0.001 |

| 1000 | 0.002 | 0.001 |

Table 2: Dose-Response Data for this compound Inhibition of AChE

| This compound (µM) | Log [this compound] | % Inhibition (Mean) |

| 0.1 | -7 | 4.0 |

| 1 | -6 | 16.0 |

| 10 | -5 | 50.0 |

| 100 | -4 | 80.0 |

| 1000 | -3 | 96.0 |

From the dose-response curve generated from the data in Table 2, the hypothetical IC50 value for this compound is determined to be 10 µM .

Logical Relationship for IC50 Determination

The determination of the IC50 value follows a logical progression from raw data to the final inhibitory concentration.

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for determining the inhibitory activity of this compound against acetylcholinesterase. The use of the Ellman's assay in a 96-well format allows for high-throughput screening and quantitative assessment of inhibitor potency. The provided data and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development and pharmacology.

References

- 1. CAS 7681-78-9: this compound iodide | CymitQuimica [cymitquimica.com]

- 2. drugs.com [drugs.com]

- 3. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]

- 4. academic.oup.com [academic.oup.com]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Electrophysiological Characterization of Mebezonium's Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide is a quaternary ammonium compound with a curariform paralytic action, indicating its role as a neuromuscular blocking agent.[1] Its chemical structure suggests a competitive antagonistic interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3][4][5] Understanding the precise electrophysiological effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the neuromuscular system.

These application notes provide detailed protocols for investigating the effects of this compound on nAChRs using patch-clamp and voltage-clamp electrophysiology techniques. The described methods are foundational for characterizing the potency, kinetics, and voltage-d-ependency of this compound's interaction with its target ion channels.

Signaling Pathways and Mechanisms

The primary signaling pathway affected by this compound is the cholinergic transmission at the neuromuscular junction. Acetylcholine (ACh) released from the motor neuron terminal binds to nAChRs on the muscle fiber's motor endplate, leading to depolarization and muscle contraction.[6][7][8] this compound, as a neuromuscular blocking agent, is hypothesized to act as a competitive antagonist at these nAChRs, preventing ACh from binding and thereby inhibiting muscle depolarization.[9][10]

Key Experiments and Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is ideal for studying the effect of this compound on the total ion current mediated by nAChRs in response to their agonist, acetylcholine.

Objective: To determine the inhibitory concentration (IC50) of this compound on ACh-induced currents in a cell line expressing nAChRs (e.g., HEK293 cells stably expressing human adult muscle nAChRs) or in dissociated skeletal muscle cells.

Experimental Workflow:

Detailed Protocol:

-

Cell Preparation:

-

Culture HEK293 cells stably expressing the adult muscle nAChR subtype or prepare primary cultures of dissociated skeletal muscle fibers.

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.

-

Agonist/Antagonist Solutions: Prepare stock solutions of acetylcholine (ACh) and this compound iodide in the external solution. Prepare serial dilutions of this compound to be co-applied with a fixed concentration of ACh (e.g., 30 µM).

-

-

Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply the ACh solution for a short duration (e.g., 2-5 seconds) to elicit a baseline inward current.

-

After the current returns to baseline, co-apply the ACh solution with increasing concentrations of this compound.

-

Record the peak inward current at each this compound concentration.

-

Perform a washout with the external solution to ensure reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-induced current in the absence and presence of different concentrations of this compound.

-

Normalize the current amplitudes to the control (ACh alone) response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a Hill equation to determine the IC50 value.

-

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the study of this compound's effects on the properties of individual nAChR channels.

Objective: To investigate whether this compound acts as a competitive antagonist or an open-channel blocker by analyzing its effects on single-channel conductance and open probability.

Experimental Configurations:

-

Cell-Attached: The pipette is sealed to the cell membrane, leaving the cell intact. This configuration is useful for observing channel activity in a more physiological environment.

-

Outside-Out: A patch of the membrane is excised with the extracellular surface facing the bath solution. This allows for the application of agonists and antagonists to the extracellular side of the receptors.

Detailed Protocol (Outside-Out Configuration):

-

Pipette and Solution Preparation:

-

Prepare patch pipettes with a higher resistance (5-10 MΩ) to isolate a small number of channels.

-

The external and internal solutions are the same as for the whole-cell voltage-clamp experiments. The pipette will contain the internal solution, and the bath will be the external solution.

-

-

Recording Procedure:

-

Establish a whole-cell configuration as described previously.

-

Slowly pull the pipette away from the cell to excise a patch of membrane, which will reseal to form an outside-out patch.

-

Apply a low concentration of ACh (e.g., 100 nM - 1 µM) to the bath to activate single nAChR channels.

-

Record single-channel currents at a fixed holding potential (e.g., -70 mV).

-

Introduce this compound into the bath solution and record its effect on channel activity.

-

-

Data Analysis:

-

Measure the amplitude of single-channel currents to determine if this compound affects the channel's conductance.

-

Analyze the open and closed times of the channel to determine the open probability (Po).

-

A competitive antagonist is expected to decrease the frequency of channel opening without affecting the single-channel conductance or mean open time.

-

An open-channel blocker would be expected to cause flickering of the channel, leading to an apparent decrease in the mean open time.

-

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: Inhibitory Potency of this compound on ACh-Induced Currents

| Compound | Cell Type | nAChR Subtype | Agonist Concentration (µM) | IC50 (nM) [95% CI] | Hill Slope |

| This compound (Illustrative) | HEK293 | Adult Muscle (α1)2β1δε | 30 | 50 [45-55] | 1.1 |

| Vecuronium | Mouse Skeletal Muscle | Adult Muscle | 30 | 11.2 | N/A |

| Atracurium | Mouse Skeletal Muscle | Adult Muscle | 30 | 24.4 | N/A |

| Rocuronium | Mouse Skeletal Muscle | Adult Muscle | 30 | 37.9 | N/A |

Data for Vecuronium, Atracurium, and Rocuronium are from a study on mouse skeletal muscle and are provided for comparison.[11] The data for this compound is hypothetical and for illustrative purposes.

Table 2: Effects of this compound on Single-Channel Properties (Illustrative Data)

| Condition | Agonist (ACh) | [this compound] (nM) | Single-Channel Conductance (pS) | Mean Open Time (ms) | Open Probability (Po) |

| Control | 1 µM | 0 | 45 ± 2 | 2.5 ± 0.3 | 0.8 ± 0.1 |

| This compound | 1 µM | 50 | 44 ± 2 | 2.4 ± 0.4 | 0.4 ± 0.08 |

| This compound | 1 µM | 100 | 45 ± 3 | 2.5 ± 0.3 | 0.2 ± 0.05 |

This data is hypothetical and illustrates the expected results for a competitive antagonist, where the open probability is reduced without a significant change in single-channel conductance or mean open time.

Logical Relationships in Experimental Design

The proposed experiments follow a logical progression from macroscopic to microscopic analysis of this compound's effects.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound Iodide | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CAS 7681-78-9: this compound iodide | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 7. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. kenhub.com [kenhub.com]

- 9. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]

- 10. openanesthesia.org [openanesthesia.org]

- 11. Different magnitude of resistance to nondepolarizing muscle relaxants in the denervated mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Mebezonium: Application Notes and Protocols for In Vitro Muscle Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium is a quaternary ammonium compound recognized for its activity as a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. By binding to these receptors, this compound effectively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition prevents the depolarization of the muscle cell membrane, leading to a state of flaccid paralysis. While its effects are well-documented in vivo, particularly as a component of the veterinary euthanasia solution T-61, its application in cultured muscle cell experiments offers a powerful tool for dissecting the molecular mechanisms of neuromuscular transmission and for the screening of novel neuromuscular modulators.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cultured muscle cell experiments, tailored for researchers in muscle physiology, pharmacology, and drug development.

Application Notes

The use of this compound in cultured muscle cells, such as the C2C12 myoblast line, allows for the precise investigation of its effects on nAChR function and downstream signaling pathways in a controlled environment. Key applications include:

-

Characterization of Neuromuscular Blockade: Quantifying the inhibitory effects of this compound on muscle cell contraction and electrical activity.

-

Competitive Binding Assays: Determining the binding affinity and competitive nature of this compound against known nAChR agonists and antagonists.

-

Signal Transduction Studies: Investigating the impact of nAChR blockade by this compound on intracellular signaling cascades, such as calcium signaling.

-

Drug Screening: Utilizing this compound as a reference compound in high-throughput screening assays for novel compounds with potential neuromuscular activity.

-

Toxicity and Safety Assessment: Evaluating the cytotoxic effects of this compound and related compounds on muscle cell viability and function.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.

Table 1: Dose-Response of this compound on Myotube Contraction

| This compound Concentration (µM) | Inhibition of Contraction Frequency (%) |

| 0.1 | |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| IC50 (µM) |

Table 2: Competitive Binding of this compound against Acetylcholine

| This compound Concentration (µM) | Acetylcholine EC50 Shift-Ratio |

| 0 | 1 |

| 1 | |

| 10 | |

| 100 | |

| pA2 |

Table 3: Effect of this compound on Acetylcholine-Induced Calcium Influx

| This compound Concentration (µM) | Peak Intracellular Ca2+ (% of Control) |

| 0 | 100 |

| 1 | |

| 10 | |

| 100 | |

| IC50 (µM) |

Table 4: Cell Viability Assessment (MTT Assay)

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 1 | |

| 10 | |

| 100 | |

| 500 | |

| 1000 |

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes, which are suitable for studying neuromuscular junction-related phenomena.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Tissue culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Culture C2C12 myoblasts in GM in T-75 flasks.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach with trypsin-EDTA, and re-plate at a lower density.

-

Differentiation Induction: For experiments, seed C2C12 myoblasts onto appropriate culture plates (e.g., 24-well or 96-well plates) in GM.

-

Once the cells reach approximately 90% confluency, aspirate the GM and replace it with DM.

-

Myotube Formation: Culture the cells in DM for 5-7 days, replacing the medium every 48 hours. Multinucleated, elongated myotubes will form.

Application Notes and Protocols for High-Throughput Screening of Mebezonium Activity Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide is a quaternary ammonium compound that functions as a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ). By blocking these receptors, this compound prevents acetylcholine from binding, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. This activity makes it a subject of interest for studying neuromuscular transmission and for the discovery of novel modulators that could either enhance or inhibit its effects.

These application notes provide a framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize modulators of this compound activity. The protocols are designed for researchers in drug discovery and related fields, offering detailed methodologies for primary screening, secondary validation, and functional confirmation.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the cholinergic signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

High-Throughput Screening Workflow

A typical HTS workflow to identify modulators of this compound activity involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these hits and eliminate false positives.

Protocol 1: Primary High-Throughput Screening - Fluorescence-Based Calcium Influx Assay

This assay identifies compounds that modulate the inhibitory effect of this compound on nAChR activation by measuring changes in intracellular calcium levels.

1.1. Materials and Reagents:

-

Cell Line: C2C12 myoblasts differentiated into myotubes, or a cell line stably expressing the muscle-type nAChR (e.g., HEK293 or CHO cells).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Agonist: Acetylcholine (ACh) or a stable analog like Carbamylcholine.

-

Antagonist: this compound iodide.

-

Fluorescent Calcium Indicator: Fluo-4 AM or similar.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Compound Library: Test compounds dissolved in DMSO.

-

Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities.

1.2. Experimental Protocol:

-

Cell Plating:

-

Seed differentiated C2C12 myotubes or nAChR-expressing cells into 384-well plates at an optimized density.

-

Incubate for 24-48 hours to allow for cell adherence and recovery.

-

-

Dye Loading:

-